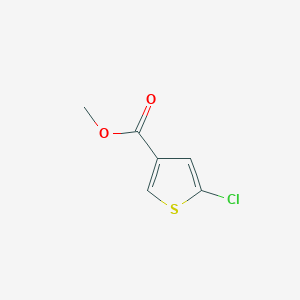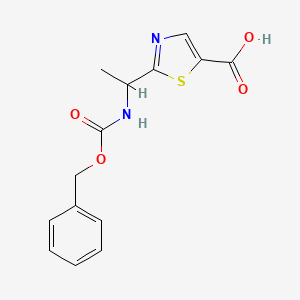
Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate
Übersicht
Beschreibung
“Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate” is a chemical compound with the molecular formula C11H14O5 . It is also known by other names such as “methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate”, “starbld0046407”, and "Methyl (3,5-dimethoxy-4-hydroxyphenyl)acetate" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate” can be represented by the InChI string:InChI=1S/C11H14O5/c1-14-8-4-7 (6-10 (12)16-3)5-9 (15-2)11 (8)13/h4-5,13H,6H2,1-3H3 . The Canonical SMILES representation is COC1=CC (=CC (=C1O)OC)CC (=O)OC . Physical And Chemical Properties Analysis
“Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate” has a molecular weight of 226.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are both 226.08412354 g/mol . The Topological Polar Surface Area is 65 Ų . The Heavy Atom Count is 16 .Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate: A Comprehensive Analysis of Scientific Research Applications
Pharmacological Research: Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate has potential applications in pharmacology due to its structural similarity to compounds that exhibit biological activity. For instance, derivatives of dimethoxyphenyl compounds have been studied for their antibacterial and antifungal properties .
Organic Synthesis: This compound serves as an important intermediate in organic synthesis. It can be used to synthesize various pharmacologically active molecules and as a marker compound in life sciences research .
Antifeedant Properties: The structure-activity relationship of benzoic acid derivatives, which are structurally related to Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate, has been explored for their antifeedant properties against pests like the pine weevil .
Isolation of Natural Products: It may be employed in the isolation of phananthrene derivatives from natural sources such as the heartwood of Combretum hereroense, which could have various applications including medicinal .
Antimicrobial Efficacy: The antimicrobial efficacy of compounds structurally similar to Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate has been appraised through studies determining their zone of inhibition and minimal inhibitory concentration against bacterial and fungal strains .
Synthesis of Piperidine Derivatives: Piperidine derivatives, which have numerous pharmacological applications, can be synthesized using precursors related to Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate. These syntheses contribute to advances in medicinal chemistry .
Eigenschaften
IUPAC Name |
methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)16-3)5-9(15-2)11(8)13/h4-5,13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMFEOFHBFXLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)


![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)
![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)
![(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398743.png)


![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)
![3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B1398750.png)
![2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1398752.png)
![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)